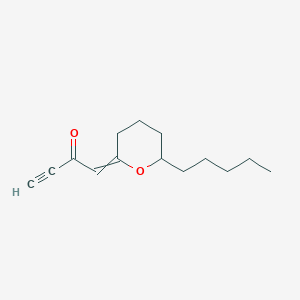
N-Methyl-2-oxocycloheptane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-oxocycloheptane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cycloheptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-oxocycloheptane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions. The scalability of this method has been demonstrated, making it feasible for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2-oxocycloheptane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-oxocycloheptane-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Methyl-2-oxocycloheptane-1-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . The pathways involved often include inhibition of bacterial DNA synthesis and other critical biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethazine: An antibacterial compound used in veterinary medicine.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfonimidates: Sulfur-containing compounds with similar applications in drug design and materials science.
Uniqueness
N-Methyl-2-oxocycloheptane-1-sulfonamide is unique due to its specific cycloheptane ring structure, which distinguishes it from other sulfonamides. This structural feature may confer unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
143365-85-9 |
|---|---|
Molekularformel |
C8H15NO3S |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
N-methyl-2-oxocycloheptane-1-sulfonamide |
InChI |
InChI=1S/C8H15NO3S/c1-9-13(11,12)8-6-4-2-3-5-7(8)10/h8-9H,2-6H2,1H3 |
InChI-Schlüssel |
NWFDOGUYYTZHIB-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1CCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


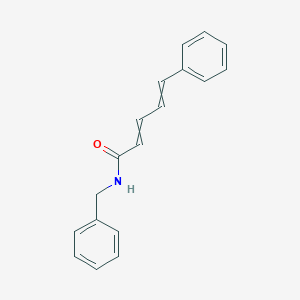
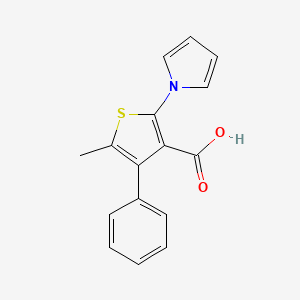
![5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one](/img/structure/B12543641.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)](/img/structure/B12543657.png)




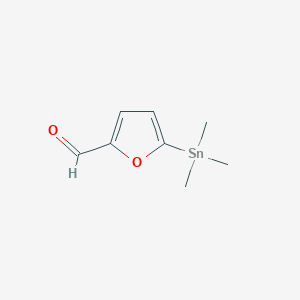
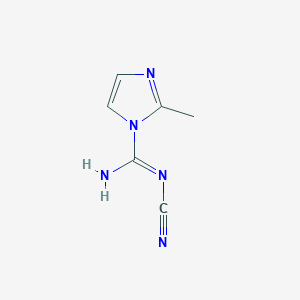
![Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl-](/img/structure/B12543692.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-](/img/structure/B12543699.png)
![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
